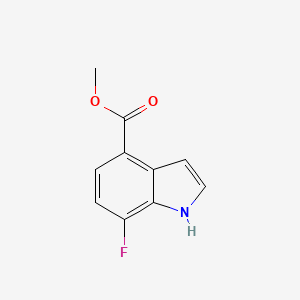

![molecular formula C13H12FNO4S2 B2534147 Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 941979-02-8](/img/structure/B2534147.png)

Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs, like the one you’re interested in, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Wissenschaftliche Forschungsanwendungen

- Anti-Cancer Agents : Researchers have explored the potential of thiophene derivatives in cancer therapy. Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate could serve as a scaffold for designing novel anti-cancer drugs. Its structural features may allow interactions with specific cellular targets involved in tumor growth or metastasis .

- Anti-Atherosclerotic Agents : Thiophenes have also been investigated for their cardiovascular effects. This compound might contribute to the development of anti-atherosclerotic agents, which could help prevent or treat atherosclerosis-related conditions .

- Organic Semiconductors : Thiophenes are commonly used in organic electronics due to their π-conjugated systems. Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate could find applications as an organic semiconductor in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-donating amino group and electron-withdrawing fluorine substituent enhance its electronic properties .

- Protodeboronation Reactions : Recent studies have highlighted the catalytic protodeboronation of pinacol boronic esters using thiophenes. Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate might serve as a substrate in such reactions, leading to valuable products .

- Insecticides : Thiophenes have been explored as potential insecticides. Researchers investigate their effects on pests while minimizing harm to beneficial organisms. This compound’s unique structure could contribute to the development of environmentally friendly insecticides .

- Sensor Platforms : Thiophenes are known for their fluorescence properties. Researchers could explore this compound as a fluorescent probe for detecting specific analytes or environmental pollutants. Its unique substituents may influence its sensitivity and selectivity .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Agrochemicals and Pest Control

Analytical Chemistry and Detection Methods

Wirkmechanismus

- It’s essential to note that the compound’s structure includes a thiophene ring, which is a heterocyclic aromatic system. Such systems often participate in various biological processes due to their electronic properties and potential binding sites .

Target of Action

Pharmacokinetics (ADME)

- The compound’s absorption profile depends on its lipophilicity, solubility, and route of administration. It may undergo passive diffusion across cell membranes. Once absorbed, it could distribute to various tissues, including the central nervous system (CNS) and peripheral organs. Liver enzymes may metabolize it, leading to inactive or active metabolites. Elimination occurs primarily via renal excretion or biliary secretion. Factors like solubility, protein binding, and metabolism affect bioavailability .

Eigenschaften

IUPAC Name |

methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4S2/c1-8-7-9(14)3-4-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVOWMOAILGNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)

![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)